molecular formula C7H7N3O B1490560 5-Ethoxypyrazine-2-carbonitrile CAS No. 1342594-75-5

5-Ethoxypyrazine-2-carbonitrile

Cat. No. B1490560
CAS RN: 1342594-75-5
M. Wt: 149.15 g/mol
InChI Key: ZFRRUMMFNAJPQA-UHFFFAOYSA-N
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Description

5-Ethoxypyrazine-2-carbonitrile is a chemical compound with the CAS Number: 1342594-75-5 . It has a molecular weight of 149.15 and its IUPAC name is 5-ethoxy-2-pyrazinecarbonitrile .


Molecular Structure Analysis

The InChI code for 5-Ethoxypyrazine-2-carbonitrile is 1S/C7H7N3O/c1-2-11-7-5-9-6(3-8)4-10-7/h4-5H,2H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Ethoxypyrazine-2-carbonitrile is a powder and it’s stored at room temperature .

Scientific Research Applications

Corrosion Inhibition

One application involves the use of pyrazole derivatives as corrosion inhibitors for metals in acidic solutions. A study by Yadav et al. (2016) synthesized two pyranopyrazole derivatives and investigated their performance as inhibitors for mild steel corrosion in HCl solution. The inhibitors showed high efficiency, with an inhibition efficiency of up to 96.1% at 300 ppm concentration. The study also employed various analytical techniques, including potentiodynamic polarization and scanning electron microscopy, to characterize the inhibitors' performance and interaction with the metal surface (Yadav et al., 2016).

Antiviral Activity

Another application is in the development of potential antiviral agents. Larsen et al. (1999) synthesized triazenopyrazole derivatives and evaluated their biological activity against HIV-1 and herpes simplex virus. One of the compounds showed moderate activity against HIV-1, highlighting the potential of pyrazole derivatives in antiviral drug development (Larsen et al., 1999).

Mechanism of Action

The mechanism of action for 5-Ethoxypyrazine-2-carbonitrile is not clearly recognized . More research is needed to understand how this compound interacts with biological systems.

Safety and Hazards

The safety information for 5-Ethoxypyrazine-2-carbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate various hazards, including harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-ethoxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-2-11-7-5-9-6(3-8)4-10-7/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRRUMMFNAJPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(N=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxypyrazine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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